Benzenethiol, 2-(phenylthio)-
Description
Contextualization within Modern Organosulfur Chemistry Research
Organosulfur compounds are vital building blocks for creating a wide array of biologically active molecules and find diverse applications in pharmaceuticals, polymers, pesticides, and the food industry. beilstein-journals.org In this context, 2-(phenylthio)benzenethiol and its derivatives are valuable intermediates. Research has shown that benzenethiol (B1682325) derivatives can be used to synthesize more complex organosulfur compounds through various coupling reactions and functionalization processes.
The reactivity of the thiol group in benzenethiols makes them susceptible to oxidation and participation in nucleophilic substitution reactions. Specifically, the free-radical reactions of benzenethiol with alkynes have been studied, leading to the formation of vinyl sulfide (B99878) adducts. rsc.orgpsu.edu These reactions proceed through intermediate 2-(phenylthio)vinyl radicals, highlighting the compound's role in mechanistic studies. rsc.orgpsu.edu
Furthermore, thiophenol-based ligands, which share structural similarities with 2-(phenylthio)benzenethiol, are known to be highly versatile, forming stable complexes with a broad range of transition metals. mjcce.org.mkresearchgate.net This suggests the potential of 2-(phenylthio)benzenethiol as a ligand in the development of new catalysts and materials. The coordination chemistry of such ligands is a fundamental area of interest due to the structural diversity of the resulting metal complexes and their relevance to the metal sites in various redox-active metalloproteins. acs.org
Chemical Structure and Theoretical Significance of the Thiophenol and Phenylthio Moieties
The chemical structure of 2-(phenylthio)benzenethiol consists of a benzene (B151609) ring substituted with both a thiol (-SH) group and a phenylthio (-SPh) group at the ortho position. This arrangement of functional groups is central to its chemical behavior.
Thiophenol Moiety: The thiophenol group (a thiol attached to a benzene ring) is the simplest aromatic thiol. wikipedia.org A key characteristic of the thiophenol moiety is its acidity, which is appreciably greater than that of phenol (B47542). wikipedia.org The thiol group is highly nucleophilic, especially in its deprotonated thiophenolate form, leading to high rates of alkylation. wikipedia.org It can also be easily oxidized to form a disulfide bond. wikipedia.org Theoretical studies on thiophenol have explored its unimolecular decomposition, indicating that the primary initial pathway involves the formation of C6H6S, with direct fission of the S-H bond becoming significant at higher temperatures. researchgate.net
Phenylthio Moiety: The phenylthio group consists of a phenyl group attached to a sulfur atom. ontosight.ai The sulfur atom in a thioether group, such as the phenylthio group, can have moderate electron-withdrawing effects due to its polarizability, which influences the electronic properties and reactivity of the molecule. The phenylthio radical is a highly reactive intermediate in organic chemistry. ontosight.ai This radical is relatively stable due to the delocalization of the unpaired electron into the phenyl ring. ontosight.ai The presence of the phenylthio group can enhance a molecule's ability to interact with biological targets and is of interest in materials science due to its electronic properties. cymitquimica.com The electronic effects of substituents on the phenyl ring of a thiophenol can alter the surface charge of gold nanoparticles when these compounds are used as labels, which has implications for the design of SERS-based biosensors. mdpi.com
The combination of the nucleophilic thiol and the electronically influential phenylthio group on the same aromatic ring in 2-(phenylthio)benzenethiol creates a molecule with a rich potential for complex synthetic transformations and applications in coordination chemistry and materials science.
Physicochemical Properties of Related Compounds
| Property | Thiophenol |
| Molecular Formula | C6H6S wikipedia.org |
| Molar Mass | 110.17 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Unpleasant, pungent wikipedia.org |
| Density | 1.0766 g/mL wikipedia.org |
| Melting Point | −15 °C (5 °F; 258 K) wikipedia.org |
| Boiling Point | 169 °C (336 °F; 442 K) wikipedia.org |
| Acidity (pKa) | 6.62 (H2O) wikipedia.org |
| Property | (Phenylthio)nitromethane |
| Boiling Point | 85–95°C at 0.05 mm orgsyn.org |
| 1H NMR (CDCl3, 90 MHz) δ | 5.45 (s, 2 H, CH2), 7.25–7.5 (m, 5 H, aromatic) orgsyn.org |
| IR (film) cm−1 | 1550 s (NO2), 1355 s (NO2) orgsyn.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53691-60-4 |
|---|---|
Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
CGLLZUFSSPGFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2S |
Origin of Product |
United States |
Reactivity, Reaction Mechanisms, and Mechanistic Insights
Free-Radical Reaction Pathways Involving Phenylthio Moieties
The phenylthio group readily participates in free-radical reactions, where the sulfur atom can stabilize adjacent radical centers. This involvement is key in addition and cyclization reactions.
The free-radical addition of thiols like benzenethiol (B1682325) to alkynes is a well-established method for forming vinyl sulfides. The reaction of benzenethiol with alkyl- and dialkyl-acetylenes at elevated temperatures (e.g., 100 °C) can lead to nearly quantitative yields of vinyl sulfide (B99878) adducts. rsc.org These reactions typically produce a mixture of (E) and (Z) isomers, with the resulting ratio being highly dependent on the steric properties of the alkyl substituents on the alkyne. rsc.org
The regioselectivity of the addition is governed by the formation of the more stable vinyl radical intermediate. The stereochemical outcome—the ratio of E/Z isomers—is determined by the subsequent hydrogen transfer from benzenethiol to the rapidly interconverting vinyl radical intermediates. rsc.orgdalalinstitute.commasterorganicchemistry.comchemistrysteps.com Generally, the steric hindrance of the substituent on the radical intermediate influences the direction of the hydrogen atom transfer, thereby dictating the final stereochemistry of the vinyl sulfide. rsc.org For instance, reactions involving phenylacetylenes tend to be highly trans-stereoselective. rsc.org
A photochemical, catalyst-free method has also been developed for the cross-coupling of thiols and alkenyl halides, which proceeds via vinyl and sulfur-centered radicals to form vinyl sulfides. nih.gov This method also shows stereoselectivity, with the trans isomer being the predominant product in most cases. nih.gov
| Alkyne Type | Reaction Conditions | Primary Product(s) | Key Stereochemical/Regiochemical Observation |
|---|---|---|---|
| Alkyl- and Dialkyl-acetylenes | Neat, 100 °C | (E)- and (Z)-Vinyl Sulfide Adducts | Isomer ratio depends on the steric nature of alkyl substituents. rsc.org |
| Phenylacetylenes | Neat, 100 °C | Vinyl Sulfide or Bissulfide Adducts | Reaction is trans-stereoselective. rsc.org |
During the addition of phenylthio radicals to alkynes, phenylthio-substituted vinyl radicals are formed as key intermediates. rsc.orgrsc.org When the alkyne is substituted with alkyl groups, the resulting intermediates are sp²-hybridized (E)- and (Z)-1-alkyl-2-(phenylthio)vinyl radicals. These (E) and (Z) radical isomers can interconvert rapidly. rsc.org Their ultimate fate is determined by the competition between this isomerization and hydrogen abstraction from a donor molecule like benzenethiol. The steric environment around the radical center plays a significant role; a bulky substituent in a cis position can hinder the approach of the hydrogen donor, influencing the product ratio. rsc.org
In contrast, the intermediates formed from phenylacetylenes are sp-hybridized 1-phenyl-2-(phenylthio)vinyl radicals. For these radicals, a significant bonding interaction is proposed to exist between the unpaired electron and the adjacent sulfur atom. This interaction effectively blocks one face of the radical, preventing the radical scavenger from attacking the side cis to the phenylthio group, leading to the observed trans-stereoselectivity. rsc.org These vinyl radicals can also undergo other reactions, such as SH2 reactions with diphenyl disulfide to yield 1,2-bis(phenylthio)ethylene (B1583021) adducts. rsc.org
Phenylthio-substituted vinyl radicals, particularly those with a phenyl group attached to the radical carbon, possess the ability to undergo homolytic intramolecular cyclization. rsc.org This reaction pathway provides a route to form benzothiophene (B83047) structures. The 1-phenyl-2-(phenylthio)vinyl radicals exhibit a much greater propensity for this cyclization compared to their 1-alkyl-substituted counterparts. rsc.org The cyclization involves an intramolecular attack of the vinyl radical onto the aromatic ring of the phenylthio group, followed by rearomatization to yield the stable benzothiophene skeleton. rsc.orgresearchgate.net
Nucleophilic Reactions and Additions of Phenylthio-Containing Compounds
The phenylthio group can also be introduced via nucleophilic reactions, where the thiolate anion acts as a potent nucleophile.
The Michael addition of thiophenol to nitro olefins is an effective method for creating a new carbon-sulfur bond. When conducted in aqueous media, this reaction can proceed in high yields (58-95%) to form the corresponding β-nitro-sulfides. scispace.comresearchgate.netscielo.br A significant feature of this reaction is its diastereoselectivity. The procedure results in the selective formation of anti products. scispace.comresearchgate.net This outcome is notably different from reactions carried out in traditional organic solvents with triethylamine (B128534), which may yield different diastereomeric ratios. scispace.com For cyclic substrates like 1-nitro-cyclohexene, the reaction can be highly selective, yielding only the cis-1-nitro-2-(phenylthio)cyclohexane adduct. researchgate.net The use of water as a solvent presents an environmentally benign approach, minimizing operational hazards and pollution. scispace.comresearchgate.net
| Nitro Olefin Substrate | Product | Yield | Diastereoselectivity |
|---|---|---|---|
| Various Acyclic Nitro Olefins | β-nitro-sulfides | 58-95% | Predominantly anti products. scispace.comresearchgate.net |
| 1-nitro-cyclohexene | cis-1-nitro-2-(phenylthio)cyclohexane | - | Only cis product observed. researchgate.net |
Benzenethiol can undergo nucleophilic addition to the glycal portion of 1',2'-unsaturated nucleosides, such as unsaturated uridine, in the presence of a base like triethylamine (Et₃N). nih.govacs.org The reaction mechanism involves the nucleophilic attack of the thiolate at the anomeric position (C1'). nih.govacs.org This step is rate-determining and requires conjugation between the nucleobase and the double bond of the glycal for the reaction to proceed efficiently. nih.govacs.org Steric hindrance can inhibit the reaction; for example, a methyl group at the 2'- or 6-position prevents the necessary coplanarity and stops the addition. nih.govacs.org This reaction is also applicable to unsaturated derivatives of thymine (B56734) and adenine. The resulting 1'-C-phenylthio-2'-deoxynucleosides are valuable intermediates, serving as precursors for radical-mediated C-C bond formation at the anomeric position. nih.govacs.org
Metal-Mediated and Catalytic Reaction Mechanisms
The sulfur atoms in Benzenethiol, 2-(phenylthio)- can act as potent ligands for transition metals, leading to a rich variety of organometallic complexes and catalytic reactions. Mechanistic studies on the reaction of benzenethiol with methyl derivatives of Platinum(II), Gold(I), and Gold(III) have elucidated fundamental steps in C-S bond formation and cleavage. rsc.org
For example, benzenethiol reacts with cis-[PtMe₂(PMe₂Ph)₂] via oxidative addition of the S-H bond, followed by reductive elimination of methane (B114726) to yield [PtMe(SPh)(PMe₂Ph)₂]. A similar pathway is observed with the Gold(I) complex [MeAu(PMe₃)], which forms methane and [Au(SPh)(PMe₃)]. The reaction with the Gold(III) complex [Me₃Au(PMe₃)] is more complex, proceeding through the reductive elimination of ethane (B1197151) to form a methylgold(I) intermediate, which then reacts with benzenethiol. rsc.org
More recent studies have explored the utility of Gold(III) aryl complexes for chemoselective cysteine modification, a reaction analogous to thiol functionalization. These reactions proceed via ligand-controlled C–S bond-forming reductive elimination from a Gold(III) center. chemrxiv.org Similarly, cyclometalated Gold(III)-hydride complexes have been shown to be stable towards thiols in the dark but undergo photo-induced reactions upon irradiation, forming gold-thiol adducts. sysu.edu.cn Platinum(II) complexes are also well-known to coordinate with thiolates, and their rich photophysical properties can be modulated by the nature of the sulfur-containing ligands. nih.govrsc.orgdepositolegale.it
| Metal Complex | Proposed Mechanism | Product(s) | Reference |
|---|---|---|---|
| cis-[PtMe₂(PMe₂Ph)₂] | Oxidative addition of S-H, then reductive elimination of methane | [PtMe(SPh)(PMe₂Ph)₂], CH₄ | rsc.org |
| [MeAu(PMe₃)] | S-H cleavage and methane elimination | [Au(SPh)(PMe₃)], CH₄ | rsc.org |
| [Me₃Au(PMe₃)] | Reductive elimination of ethane, followed by reaction of Au(I) intermediate with thiol | [Au(SPh)(PMe₃)], CH₄, C₂H₆ | rsc.org |
| [(P,N)Au(III)ArCl]⁺ | C-S bond-forming reductive elimination | Arylated thiol, (P,N)Au(I)Cl | chemrxiv.org |
The functionalization of Benzenethiol, 2-(phenylthio)- can be achieved through reactions that involve ring-opening or subsequent rearrangement. A pertinent example of a rearrangement functionalization is the intramolecular cyclization of vinyl radicals derived from related structures. Studies have shown that 1-phenyl-2-(phenylthio)vinyl radicals, generated from the reaction of benzenethiol with phenylacetylenes, can undergo homolytic intramolecular cyclization to yield benzothiophene products. rsc.org This process represents a powerful method for constructing heterocyclic systems, where the initial thiol addition is followed by a radical-mediated rearrangement and ring closure. The efficiency of this cyclization is influenced by the stability of the radical intermediates and the substitution pattern of the starting alkyne. rsc.org
Another important class of reactions is the ring-opening of epoxides (oxiranes) by thiols, which serves as a primary route to synthesize β-hydroxy sulfides. arkat-usa.org This reaction can be catalyzed by either bases or acids. In the context of Benzenethiol, 2-(phenylthio)-, its nucleophilic thiol group can attack one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond. This functionalization is highly regioselective and provides a straightforward method for introducing a hydroxyethylthio- group onto the sulfur atom. Recent research has focused on developing milder and more environmentally benign conditions for this transformation, including the use of water as a solvent or catalysis with reagents like LiNTf₂. arkat-usa.orgdigitellinc.com
The thiol-ene reaction, the addition of a thiol across a carbon-carbon double or triple bond, is a highly efficient and atom-economical "click" reaction. The reaction involving Benzenethiol, 2-(phenylthio)- and various unsaturated substrates can proceed through different mechanistic manifolds, primarily radical-based pathways.
The classical thiol-yne reaction, for instance, involves the free-radical addition of a thiol to an alkyne. The reaction of benzenethiol with alkyl- and dialkyl-acetylenes at elevated temperatures generates isomeric mixtures of (E)- and (Z)-vinyl sulfide adducts. rsc.orgsmolecule.com The mechanism proceeds via the generation of a thiyl radical (PhS•), which adds to the alkyne to form an intermediate 2-(phenylthio)vinyl radical. This vinyl radical then abstracts a hydrogen atom from another thiol molecule to yield the final product and propagate the radical chain. rsc.org The stereoselectivity of the addition is often dependent on the steric properties of the substituents on the alkyne. rsc.org
In recent years, visible-light photoredox catalysis has emerged as a powerful tool to initiate thiol-ene reactions under mild conditions. mdpi.com These reactions can be initiated through several pathways:
Hydrogen Atom Transfer (HAT): A photocatalyst in its excited state, such as benzophenone, can abstract a hydrogen atom from the thiol, directly generating the reactive thiyl radical and a ketyl radical. mdpi.com
Proton-Coupled Electron Transfer (PCET): An excited photocatalyst can interact with the thiol to facilitate the formation of the thiyl radical through a concerted electron and proton transfer. mdpi.com
Photoinduced Electron Transfer (PET): An excited semiconductor photocatalyst (e.g., TiO₂) can induce electron transfer from the thiol to generate the thiyl radical. mdpi.com
Furthermore, catalyst-free protocols have been developed that utilize purple light to mediate the anti-Markovnikov functionalization of alkenes with thiols. unito.itresearchgate.net This method is believed to proceed through the formation of a key photo-active complex between the thiol and the alkene, which upon irradiation, generates the necessary thiyl radical to initiate the addition. researchgate.net
Oxidative Transformations and Sulfur Functionalization
The sulfur atoms in Benzenethiol, 2-(phenylthio)-, present in both the thiol (-SH) and the phenylthio (-SPh) moieties, are susceptible to oxidation. This process typically occurs in a stepwise fashion, converting the sulfur first to a sulfoxide (B87167) and then, upon further oxidation, to a sulfone. The control of this oxidation to selectively yield the desired product is a significant challenge in synthetic chemistry. nih.govresearchgate.net
A wide array of oxidizing agents can be employed for these transformations. Common reagents include:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is an environmentally friendly oxidant. The selectivity for sulfoxide versus sulfone can be controlled by the stoichiometry of the H₂O₂ and the reaction conditions. organic-chemistry.orgorganic-chemistry.org
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): This potassium salt is a versatile and inexpensive oxidant that can be used in aqueous media for the selective formation of sulfoxides. nih.gov
Hypervalent Iodine Reagents: These reagents offer mild and selective oxidation of sulfides to sulfoxides. organic-chemistry.org
Metal-Based Catalysts: Catalysts based on metals like tantalum, niobium, or manganese can provide high yields and selectivity for either sulfoxides or sulfones. organic-chemistry.orgorganic-chemistry.org
The selective oxidation to the sulfoxide is often desired as sulfoxides are valuable intermediates in organic synthesis, particularly as chiral auxiliaries. nih.gov Achieving this selectivity requires careful control of reaction parameters to prevent over-oxidation to the thermodynamically more stable sulfone. One reported mechanism for selective sulfoxide formation suggests the in-situ generation of an intermediate that contains a sulfur-halogen bond, which reduces the reactivity of the sulfur atom towards further oxidation. nih.gov The oxidation of the thiol group (-SH) can also lead to the formation of disulfides via oxidative coupling, a common reaction for thiols in the presence of mild oxidants. wikipedia.org
| Oxidizing Agent/System | Primary Product | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry-dependent selectivity; often requires catalyst. | organic-chemistry.org |
| Oxone® | Sulfoxide | Works in green solvents (e.g., water); cost-effective. | nih.gov |
| Selectfluor | Sulfoxide or Sulfone | Fast and efficient at room temperature using H₂O as an oxygen source. | organic-chemistry.org |
| Niobium Carbide (NbC) / H₂O₂ | Sulfone | Highly efficient for sulfone formation; catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |
| Tantalum Carbide (TaC) / H₂O₂ | Sulfoxide | Provides high yields of sulfoxides; catalyst is reusable. | organic-chemistry.org |
Rearrangement Reactions of Phenylthio-Substituted Systems
Diaxial-Diequatorial Rearrangements of Halothioethers
The conformational analysis of substituted cyclohexanes is crucial for understanding their reactivity. In disubstituted cyclohexanes, there is an equilibrium between two chair conformations. The relative stability of these conformers is determined by the steric interactions of the substituents, particularly the 1,3-diaxial interactions. libretexts.orglibretexts.org Substituents generally prefer to occupy the more spacious equatorial position to minimize these unfavorable steric clashes. masterorganicchemistry.com
For a hypothetical halothioether involving a phenylthio-substituted cyclohexane, such as 1-halo-2-(phenylthio)cyclohexane, the molecule would exist as an equilibrium mixture of two chair conformers. In one conformer, the substituents could be in a diaxial arrangement, while in the other, they would be in a diequatorial arrangement. The equilibrium would strongly favor the diequatorial conformation to avoid the steric strain associated with the bulky phenylthio group and the halogen atom being in axial positions. libretexts.org
The energy difference between the axial and equatorial conformations is influenced by the size of the substituent. Larger groups experience more significant 1,3-diaxial interactions, making their axial placement less favorable. youtube.com The preference for the equatorial position generally follows the trend: tert-butyl > isopropyl > ethyl > methyl > halogens. libretexts.org
A diaxial-diequatorial rearrangement in this context refers to the ring-flip process that converts the less stable diaxial conformer into the more stable diequatorial conformer. This is not a chemical reaction that breaks and forms bonds but rather a conformational change. The rate of this interconversion is typically fast at room temperature. masterorganicchemistry.com The principles of conformational analysis suggest that any reaction involving such a halothioether would likely proceed through the more stable diequatorial conformer.
Table 2: Conformational Preferences in Disubstituted Cyclohexanes
| Substitution Pattern | More Stable Conformation | Reason |
| trans-1,2 | Diequatorial | Minimizes 1,3-diaxial interactions. libretexts.org |
| cis-1,2 | Axial-Equatorial | Both conformers have one axial and one equatorial group. |
| trans-1,3 | Axial-Equatorial | Both conformers have one axial and one equatorial group. |
| cis-1,3 | Diequatorial | Minimizes 1,3-diaxial interactions. |
| trans-1,4 | Diequatorial | Minimizes 1,3-diaxial interactions. |
| cis-1,4 | Axial-Equatorial | Both conformers have one axial and one equatorial group. |
This table provides a general overview of conformational preferences in disubstituted cyclohexanes.
Stevens Rearrangements in Arylthioether Synthesis
The Stevens rearrangement is a wikipedia.orgnih.gov-sigmatropic rearrangement of an ylide, typically a nitrogen or sulfur ylide, to form a more stable amine or sulfide. This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The rearrangement is typically initiated by the treatment of a quaternary ammonium (B1175870) or sulfonium (B1226848) salt with a strong base to form the ylide intermediate. researchgate.net
In the context of arylthioether synthesis, a sulfonium salt can be generated from an arylthioether. Deprotonation of a carbon adjacent to the sulfur atom by a strong base leads to the formation of a sulfur ylide. This ylide can then undergo a wikipedia.orgnih.gov-rearrangement, where one of the groups attached to the sulfur migrates to the adjacent carbanionic center. The mechanism of the Stevens rearrangement has been a subject of debate, with evidence suggesting a mechanism involving the formation of a radical pair within a solvent cage. wikipedia.org This caged radical pair then recombines to give the rearranged product, which helps to explain the observed retention of configuration at the migrating center.
Table 3: Key Features of the Stevens Rearrangement
| Feature | Description |
| Reaction Type | wikipedia.orgnih.gov-Sigmatropic rearrangement |
| Intermediate | Ylide (e.g., sulfonium ylide) |
| Mechanism | Often involves a caged radical pair, leading to retention of configuration. wikipedia.org |
| Application | Carbon-carbon bond formation, synthesis of complex amines and sulfides. researchgate.net |
Anionic Ring-Opening/Ring-Closure Pathways in Heterocycle Transformations
Anionic activation can lead to interesting ring-opening and ring-closure reactions in heterocyclic systems. For sulfur-containing heterocycles, such as thiophenes, treatment with a strong base can lead to deprotonation and subsequent ring-opening. For example, the reaction of certain 3-nitrothiophene (B186523) derivatives with nucleophiles can result in the opening of the thiophene (B33073) ring. ulysseus.eu
The lithiation of heterocycles is a common strategy to generate anionic intermediates that can then undergo further reactions. researchgate.net For instance, substituted indoles can be directly lithiated and then react with electrophiles. researchgate.net In the context of phenylthio-substituted systems, a lithiated heterocycle bearing a phenylthio group could potentially undergo intramolecular cyclization or rearrangement.
Ring-closure reactions are fundamental in the synthesis of heterocyclic compounds. These reactions can be facilitated by the presence of appropriate functional groups that can react intramolecularly. For example, the condensation of 1,4-dichlorophthalazine (B42487) with thiosemicarbazide, followed by ring closure, leads to the formation of new condensed heterocyclic systems. niscpr.res.in
While specific examples of anionic ring-opening/ring-closure pathways involving "Benzenethiol, 2-(phenylthio)-" are not detailed in the available literature, the principles of these transformations suggest potential reactivity patterns. For instance, a suitably functionalized derivative could undergo an intramolecular nucleophilic aromatic substitution to form a new heterocyclic ring. The phenylthio group could act as a directing group or a stabilizing group for an adjacent anionic center.
Derivatives and Functionalized Analogs of 2 Phenylthio Benzenethiol
Alkenyl Sulfide (B99878) and Bis-Sulfido Adducts
The reaction of benzenethiol (B1682325) with alkyl- and dialkyl-acetylenes at 100°C results in the nearly quantitative formation of isomeric mixtures of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers is primarily influenced by the extent and nature of alkyl substitution on the acetylene. This outcome is attributed to the rapid interconversion of sp2-hybridized (E)- and (Z)-1-alkyl-2-(phenylthio)vinyl radical intermediates. These intermediates can undergo hydrogen transfer from benzenethiol, with the extent of this transfer being dependent on the steric hindrance of their cis-2-substituent.
Similarly, radical reactions of diphenyl disulfide with alkyl-substituted alkynes yield varying amounts of 1,2-bis(phenylthio)ethylene (B1583021) adducts. This is due to an SH2 reaction of the resulting 1-alkyl-2-(phenylthio)vinyl radicals with the disulfide. When benzenethiol and diphenyl disulfide react with phenylacetylenes under similar conditions, they produce vinyl sulfide or bis-sulfide adducts in a trans-stereoselective manner. This stereoselectivity is thought to arise from a significant bonding interaction between the unpaired electron and the adjacent sulfur in the intermediate sp-hybridized 1-phenyl-2-(phenylthio)vinyl radicals, which hinders the attack of a radical scavenger on the side cis to the phenylthio group. acs.org Furthermore, these 1-phenyl-2-(phenylthio)vinyl radicals can undergo homolytic intramolecular cyclization to form benzothiophene (B83047) products to a much greater extent than their 1-alkyl-2-substituted counterparts. acs.org
A thiol-free method for the regioselective preparation of (Z)-β-alkenyl sulfides involves a three-component reaction of aryl or alkyl halides, phenylacetylene, and potassium isopropylxanthate, catalyzed by copper iodide in polyethylene glycol. nih.gov This one-pot, single-step reaction proceeds through a carbothionate intermediate and exclusively forms the Z isomer. nih.gov
| Reactants | Conditions | Products | Stereoselectivity | Ref |
| Benzenethiol, Alkyl/Dialkyl-acetylenes | 100°C, neat | (E)- and (Z)-vinyl sulfide adducts | Dependent on alkyl substitution | acs.org |
| Diphenyl disulfide, Alkyl-substituted alkynes | Radical conditions | 1,2-bis(phenylthio)ethylene adducts | - | acs.org |
| Benzenethiol/Diphenyl disulfide, Phenylacetylenes | 100°C, neat | Vinyl sulfide or bis-sulfide adducts | Trans-stereoselective | acs.org |
| Aryl/Alkyl halides, Phenylacetylene, Potassium isopropylxanthate | CuI catalyst, PEG | (Z)-β-alkenyl sulfides | Exclusively Z isomer | nih.gov |
Phenylthio-Substituted Heterocyclic Systems
Quinoline and Quinolinium Derivatives
The synthesis of 3-(phenylthio)quinoline can be achieved through a copper-catalyzed carbon-sulfur bond formation reaction between benzenethiols and 3-iodoquinoline. nih.gov The resulting 3-(phenylthio)quinoline can then be N-alkylated to produce 1-alkylated-3-(phenylthio)quinolinium iodides. semanticscholar.org An alternative route involves the reaction of 3-iodoquinoline with thiobenzoic acid to form S-quinolin-3-yl benzothioate, which then reacts with substituted iodobenzenes via a Cu-catalyzed C-S bond formation to yield cyano-substituted 3-(phenylthio)quinolines. semanticscholar.org
Furthermore, 2-methyl-3-(phenylthiomethyl)quinolines can be prepared in a one-pot procedure from Morita-Baylis-Hillman adducts through a conjugate addition of thiols followed by reductive cyclization with Fe/AcOH. ptfarm.plmphu.edu.ua These derivatives can be subsequently oxidized to the corresponding 2-methyl-3-(phenylsulfonylmethyl)quinolines using m-CPBA. ptfarm.pl
| Starting Materials | Reagents | Product | Ref |
| Benzenethiols, 3-Iodoquinoline | CuI, HOCH2CH2OH, K2CO3, iPrOH | 3-(Phenylthio)quinoline | nih.gov |
| 3-(Phenylthio)quinoline | Alkyl iodide | 1-Alkylated-3-(phenylthio)quinolinium iodide | semanticscholar.org |
| 3-Iodoquinoline, Thiobenzoic acid | - | S-quinolin-3-yl benzothioate | semanticscholar.org |
| S-quinolin-3-yl benzothioate, Substituted iodobenzenes | Cu-catalyst | Cyano-substituted 3-(phenylthio)quinolines | semanticscholar.org |
| Morita-Baylis-Hillman adducts, Thiols | Fe/AcOH | 2-Methyl-3-(phenylthiomethyl)quinolines | ptfarm.plmphu.edu.ua |
| 2-Methyl-3-(phenylthiomethyl)quinolines | m-CPBA | 2-Methyl-3-(phenylsulfonylmethyl)quinolines | ptfarm.pl |
Benzimidazole and Benzothiazole (B30560) Derivatives
Substituted 2-phenylbenzimidazole derivatives can be synthesized by introducing various substituents at different positions of the benzimidazole ring. semanticscholar.org A general method involves the condensation of o-phenylenediamine (B120857) with aromatic aldehydes. researchgate.netmdpi.com For instance, 2-substituted benzimidazoles have been prepared using H2O2/TiO2 P25 nanoparticles as a catalyst under solvent-free conditions. nih.gov
The synthesis of 2-substituted benzothiazoles is often achieved by the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. google.comekb.eg For example, 2-substituted benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes using H2O2/HCl as a catalyst in ethanol at room temperature, yielding excellent results. mdpi.com Another approach involves the reaction of 2-aminothiophenol with various aromatic aldehydes using an oxalic acid dihydrate: proline low transition temperature mixture as a green reaction medium. ekb.eg
| Heterocycle | Starting Materials | Reagents/Catalyst | Key Features | Ref |
| Benzimidazole | o-Phenylenediamine, Aromatic aldehydes | Various (e.g., H2O2/TiO2 P25) | General condensation method | researchgate.netmdpi.comnih.gov |
| Benzothiazole | 2-Aminothiophenol, Aldehydes | H2O2/HCl in ethanol | Excellent yields, room temperature | mdpi.com |
| Benzothiazole | 2-Aminothiophenol, Aromatic aldehydes | Oxalic acid dihydrate: proline LTTM | Green synthesis method | ekb.eg |
Oxadiazole, Thiadiazole, and Triazole Derivatives
New 1,3,4-oxadiazole derivatives can be synthesized from hydrazones. For example, 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles are prepared by reacting hydrazones with acetic anhydride. The same hydrazones can be converted to 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles using chloramine-T. ptfarm.pl Another efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides in the presence of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com
A series of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea moiety have been synthesized and evaluated for their antiproliferative activities. nih.gov The synthesis of 1,3,4-thiadiazole-2-amine derivatives can be achieved through the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride. mdpi.com
The synthesis of 1,2,4-triazole derivatives can be accomplished through various methods. One approach involves the cyclization of thiocarbohydrazide and substituted benzoic acid. researchgate.net Unsymmetrical disulfides of 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiols have been synthesized using 1-chlorobenzotriazole as a selective reagent. mphu.edu.ua
| Heterocycle | Synthetic Approach | Key Intermediates/Reagents | Ref |
| 1,3,4-Oxadiazole | Cyclization of hydrazones | Acetic anhydride or Chloramine-T | ptfarm.pl |
| 1,3,4-Oxadiazole | Cyclodesulfurization of thiosemicarbazides | TBTU | luxembourg-bio.com |
| 1,3,4-Thiadiazole | From aromatic carboxylic acids and thiosemicarbazide | Phosphorus oxychloride | mdpi.com |
| 1,2,4-Triazole | Cyclization of thiocarbohydrazide and benzoic acid | - | researchgate.net |
| 1,2,4-Triazole | Formation of unsymmetrical disulfides | 1-Chlorobenzotriazole | mphu.edu.ua |
Pyridine (B92270) and Aniline Derivatives with Phenylthio Substitution
Highly functionalized pyridines can be synthesized from (phenylthio)acetic acids and alkyl 2-[aryl(tosylimino)methyl]acrylates. This process involves an isothiourea-catalyzed Michael addition–lactamization to form a dihydropyridinone, followed by sulfoxide (B87167) elimination and N- to O-sulfonyl transfer to yield pyridine products. acs.orgst-andrews.ac.uk
The synthesis of 2-nitro-5-(phenylthio)aniline can be achieved by reacting 5-chloro-2-nitroanilines with thiophenols. This reaction can be carried out by first converting the thiophenol to its sodium salt using sodium hydride in dimethylformamide, followed by the addition of the 5-chloro-2-nitroaniline. google.com Another method involves boiling the reactants in dimethylformamide in the presence of potassium carbonate. google.com A series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues have also been synthesized and characterized. ias.ac.in
| Compound Class | Synthetic Method | Key Reactants | Ref |
| Substituted Pyridines | Isothiourea-catalyzed Michael addition–lactamization followed by elimination/rearrangement | (Phenylthio)acetic acids, Alkyl 2-[aryl(tosylimino)methyl]acrylates | acs.orgst-andrews.ac.uk |
| Phenylthio-substituted Anilines | Nucleophilic aromatic substitution | 5-Chloro-2-nitroanilines, Thiophenols | google.com |
Carboxylic Acid, Acetamide, and Propanol Derivatives Bearing Phenylthio Moieties
The synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives has been reported. The key intermediate, 2-(phenylthio)benzoic acid hydrazide, is prepared from methyl 2-(phenylthio)benzoate, which is obtained via the esterification of 2-(phenylthio)benzoic acid. The target hydrazones are then synthesized by an acid-catalyzed condensation of the hydrazide with corresponding aldehydes. nih.gov
2-(Phenylthio)acetamide and its derivatives can be synthesized through several routes. A fundamental method involves the reaction of thiophenol with chloroacetamide under basic conditions, where the thiol acts as a nucleophile to displace the chloride. smolecule.com Another approach is the reaction of an isothiouronium salt with a haloacetamide in a protic solvent. smolecule.comgoogle.com Direct acylation of aniline derivatives with phenylthioacetic acid or its activated forms is also a viable method. smolecule.com For instance, 2-methoxy-N-(2-nitro-5-phenylthio)phenylacetamide can be synthesized in a one-pot reaction from 2-nitro-5-phenylthioaniline and methoxyacetic acid in the presence of thionyl chloride. smolecule.com
While direct synthesis of propanol derivatives from 2-(phenylthio)benzenethiol is not extensively detailed in the provided context, the general principles of nucleophilic addition of thiols to epoxides or substitution reactions on propanol derivatives bearing a leaving group could be applied.
| Derivative Class | Synthetic Precursor(s) | Key Reaction Type | Ref |
| Carboxylic Acid (Hydrazones) | 2-(Phenylthio)benzoic acid | Esterification, Hydrazinolysis, Condensation | nih.gov |
| Acetamide | Thiophenol, Chloroacetamide | Nucleophilic substitution | smolecule.com |
| Acetamide | Isothiouronium salt, Haloacetamide | Nucleophilic substitution | smolecule.comgoogle.com |
| Acetamide | Phenylthioacetic acid, Anilines | Acylation | smolecule.com |
Organometallic Ligands and Coordination Complexes Incorporating Phenylthio Units (P,S; As,S; P,SAs)
Thiophenol-based heterodonor ligands that feature tertiary phosphine and/or arsine groups in conjunction with a sulfur donor atom have been the subject of extensive research due to their versatility in forming stable complexes with a wide range of transition metals. mdpi.comvt.edunih.gov These ligands, particularly those derived from the 2-(phenylthio)benzenethiol scaffold, combine the soft donor characteristics of phosphorus or arsenic with the bridging capability of the thiolate sulfur, leading to a rich coordination chemistry. nih.gov
Structurally isomeric phosphino- and arsinoarylthiols of the type HSC₆H₄-2-EPh₂ (where E = P or As) are particularly noteworthy. mdpi.comvt.edu These ligands typically coordinate to metal centers through deprotonation of the thiol group, forming strong metal-sulfur bonds while the phosphine or arsine group provides an additional coordination site. mdpi.comvt.edu This chelation leads to the formation of stable metallacycles.
A key aspect of the chemistry of these ligands is the potential for metal-mediated cleavage of the E-S bond (E = P, As), which has been observed in reactions with various metal carbonyls. mdpi.comvt.edu This reactivity pathway can lead to the formation of diverse sulfur- and phosphorus- or arsenic-containing metallacyclic compounds. mdpi.comvt.edu
Furthermore, heterotopic ligands such as 1-Ph₂AsSC₆H₄-2-PPh₂ (P,SAs) have been synthesized to incorporate all three types of donor atoms (P, S, and As) into a single molecule. mdpi.comvt.edu This specific ligand combines the functionalities of phenylthio(diphenyl)arsine and 2-diphenylphosphanylbenzenethiol. mdpi.comvt.edu Its design allows for the investigation of the electronic and steric effects of the ortho-diphenylphosphino group on the reactivity of the arsenic-sulfur bond. mdpi.comvt.edu
The coordination behavior of these ligands is exemplified by the formation of complexes with various transition metals. The table below summarizes some key characteristics of these ligand types.
| Ligand Type | Donor Atoms | Coordination Mode | Key Features |
| Phosphinoarylthiols | P, S | Bidentate | Forms stable chelates; susceptible to metal-mediated P-S bond cleavage. |
| Arsinoarylthiols | As, S | Bidentate | Forms stable chelates; susceptible to metal-mediated As-S bond cleavage. |
| Heterotopic P,SAs Ligands | P, S, As | Tridentate or Bridging | Combines properties of both phosphino- and arsinoarylthiols; allows for study of intramolecular electronic effects. |
Boron-Containing Phenylthio Compounds
While specific research on boron-containing derivatives of 2-(phenylthio)benzenethiol is not extensively documented in the available literature, the synthesis of arylboronic acids and their derivatives is a well-established field in organic chemistry. These methods could hypothetically be applied to the 2-(phenylthio)benzenethiol scaffold to generate novel boron-containing compounds.
One of the most common methods for the synthesis of arylboronic acids is the electrophilic trapping of an arylmetal intermediate with a borate (B1201080) ester at low temperatures. nih.gov This typically involves the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate such as trimethyl borate, followed by acidic workup. Another prominent method is the palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), a reaction pioneered by Miyaura. nih.gov
More recently, direct C-H borylation of aromatic compounds has emerged as a powerful and atom-economical method. nih.gov This approach, often catalyzed by iridium or other transition metals, allows for the direct conversion of an aromatic C-H bond to a C-B bond, bypassing the need for pre-functionalized aryl halides.
Once formed, arylboronic acids can be converted into a variety of boron-containing heterocycles. For instance, condensation reactions with diols, amino alcohols, or diamines can lead to the formation of stable five- or six-membered rings containing boron, such as dioxaborolanes, oxazaborolidines, and diazaborolidines, respectively. wiley-vch.de These heterocyclic systems often exhibit enhanced stability and have been explored for various applications in medicinal chemistry and materials science. nih.govresearchgate.net The general synthetic strategies for arylboronic acids are summarized in the table below.
| Synthetic Method | Starting Material | Key Reagents | Product |
| Electrophilic Trapping | Aryl Halide | Organolithium or Grignard reagent, Trialkyl borate | Arylboronic Acid |
| Miyaura Borylation | Aryl Halide/Triflate | Diboron reagent, Palladium catalyst, Base | Arylboronate Ester |
| C-H Borylation | Arene | Diboron reagent, Transition metal catalyst | Arylboronate Ester |
Poly(phenylene vinylene sulfide) Architectures Containing Phenylthio Units
Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.gov The introduction of sulfur atoms into the polymer backbone or as side chains, creating poly(phenylene vinylene sulfide) (PPVS) architectures, can significantly alter the electronic and physical properties of the resulting materials.
Specifically, the incorporation of thioalkyl or phenylthio side groups onto the PPV backbone has been explored as a strategy to modify the polymer's solubility, processability, and optoelectronic characteristics. researchgate.net While dithioalkyl-substituted PPVs (S-PPVs) have been synthesized and studied, the specific incorporation of 2-(phenylthio)benzenethiol as a pendant group has not been explicitly detailed in the reviewed literature. researchgate.net However, the general synthetic routes to S-PPVs provide a blueprint for how such functionalization could be achieved.
A common and efficient method for the synthesis of S-PPVs is the Gilch polymerization. This method involves the base-induced polymerization of α,α'-dihalo-p-xylenes. For S-PPVs, the starting monomers are typically 1,4-bis(bromomethyl)benzenes substituted with thioalkyl groups. A highly efficient, scalable two-step synthesis of Gilch monomers for S-PPVs has been developed starting from the low-cost 1,4-diiodobenzene. researchgate.net
The properties of S-PPVs can be further tuned through post-polymerization modification. For example, treatment of S-PPVs with an oxidizing agent like dimethyldioxirane can convert the thioether linkages into sulfone groups, resulting in sulfone-substituted PPVs (SO₂-PPVs). researchgate.net This transformation leads to materials with high stability and significant solid-state photoluminescence quantum yields. researchgate.net
The table below outlines some of the key properties of thioalkyl-substituted PPVs.
| Property | Observation |
| Solubility | The inclusion of thioalkyl side chains generally improves the solubility of the PPV backbone in common organic solvents, facilitating solution processing. |
| Thermal Stability | Thioalkyl-substituted PPVs exhibit good thermal stability, which is crucial for device fabrication and long-term operational stability. |
| Electrochemical Properties | The sulfur atoms in the side chains can influence the HOMO and LUMO energy levels of the polymer, affecting its electrochemical and charge-transport properties. |
| Photophysical Properties | The nature of the thioalkyl substituent can impact the photoluminescence quantum yield and the emission color of the polymer. |
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of "Benzenethiol, 2-(phenylthio)-", providing detailed information about the chemical environment of each atom.
NMR spectroscopy is fundamental in determining the regiochemistry of the molecule, confirming the 1,2-substitution pattern on the benzenethiol (B1682325) ring. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum provide clear evidence for the ortho arrangement of the phenylthio substituent relative to the thiol group. For related vinyl sulfide (B99878) adducts derived from benzenethiol, NMR has been used to distinguish between (E) and (Z) isomers, demonstrating its power in stereochemical assignments. rsc.org The specific arrangement of substituents dictates the multiplicity and coupling constants (J-values) of the aromatic protons, allowing for unambiguous structural assignment.
A complete structural confirmation is achieved through a combination of ¹H, ¹³C, and potentially heteronuclear NMR experiments. caltech.eduuq.edu.au While specific spectral data for "Benzenethiol, 2-(phenylthio)-" is not detailed in the provided sources, the expected chemical shifts can be inferred from data for analogous compounds like thiophenol and other substituted phenyl sulfides. rsc.orgnih.gov
¹H NMR: The spectrum would show a complex multiplet region for the aromatic protons. The proton of the thiol group (-SH) would typically appear as a singlet, although its chemical shift can vary depending on concentration and solvent. chemicalbook.com
¹³C NMR: The spectrum would display distinct signals for each unique carbon atom. The carbon atoms directly bonded to the sulfur atoms would show characteristic chemical shifts. Data for related compounds like 2-(phenylthio)ethanol (B1207423) show aromatic carbon signals in the range of 125-135 ppm, with the carbon attached to sulfur appearing at a distinct chemical shift. nih.govchemicalbook.com
Heteronuclear NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, providing definitive confirmation of the connectivity within the molecule. While not commonly applied to basic structural confirmation of this compound, these advanced techniques are invaluable for more complex derivatives. nih.gov
Table 1: Expected NMR Data for Benzenethiol, 2-(phenylthio)- based on Analogous Compounds
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0 - 7.5 | Multiplet | Aromatic protons on both phenyl rings. |
| ¹H | Variable (typically ~3.4) | Singlet | Thiol (-SH) proton. |
| ¹³C | ~125 - 140 | Singlet | Aromatic carbons. |
| ¹³C | Variable | Singlet | Carbons bonded to sulfur (C-S). |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of "Benzenethiol, 2-(phenylthio)-". caltech.eduuq.edu.au HRMS provides a high-accuracy mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₂H₁₀S₂).
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For organosulfur compounds, common fragmentation pathways include the cleavage of C-S bonds and the loss of the thiol group. researchgate.netmdpi.com Expected fragmentation for the protonated molecule [M+H]⁺ would involve:
Loss of an SH radical.
Cleavage of the thioether bond to produce fragments corresponding to benzenethiol and phenyl cations.
Rearrangement reactions, which are common in the fragmentation of aromatic compounds. mdpi.com
Analysis of these fragments helps to piece together the molecular structure, complementing the data obtained from NMR spectroscopy. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. caltech.eduuq.edu.au The IR spectrum of "Benzenethiol, 2-(phenylthio)-" would be expected to show several key absorption bands. nih.govmdpi.com
Key expected vibrational modes include:
S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol group. koreascience.kr
Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹ are typical for C-H stretching in aromatic rings. rsc.org
C=C Ring Stretch: Aromatic ring stretching vibrations typically appear in the region of 1440-1600 cm⁻¹. researchgate.net
C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings appear as strong bands in the 680-900 cm⁻¹ region, and their exact position is diagnostic of the substitution pattern.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiol (-SH) | Stretching | 2550 - 2600 | Weak |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aromatic C=C | Ring Stretching | 1440 - 1600 | Medium to Strong |
| C-S | Stretching | 600 - 800 | Weak to Medium |
| Aromatic C-H | Out-of-plane Bending | 680 - 900 | Strong |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for monitoring the progress of reactions that synthesize "Benzenethiol, 2-(phenylthio)-" and for verifying the purity of the final product. rsc.org
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress by comparing the spots of reactants and products. The difference in polarity between the starting materials and the less polar thioether product allows for easy separation on a silica (B1680970) gel plate. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for purity assessment, allowing for the separation of the target compound from any impurities or side products. rsc.orgcaltech.edu The mass spectrometer provides molecular weight information for each separated component, aiding in their identification. rsc.org
X-ray Crystallography for Precise Solid-State Structural Determination
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most precise and unambiguous structural information. nist.gov This technique determines the exact three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and torsional angles. While no specific crystal structure for "Benzenethiol, 2-(phenylthio)-" is available in the searched results, this method remains the definitive standard for solid-state structural determination in chemistry.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample of a chemical compound. This process, often carried out using a CHN analyzer, provides critical data for verifying the empirical formula and assessing the purity of a newly synthesized or isolated substance. The technique relies on the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion converts carbon into carbon dioxide (CO₂) and hydrogen into water (H₂O). These combustion products are then separated and quantified by detectors, allowing for the calculation of the original mass percentages of each element.
For "Benzenethiol, 2-(phenylthio)-", which has the molecular formula C₁₂H₁₀S₂, elemental analysis serves as a primary method to confirm its elemental composition against the theoretically calculated values. While nitrogen is not a constituent of this particular molecule, the analysis would focus on the carbon and hydrogen content. The experimentally determined percentages of C and H are compared with the calculated theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.
The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of Benzenethiol, 2-(phenylthio)-
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 66.02% |
| Hydrogen | H | 1.01 | 10 | 10.10 | 4.63% |
| Sulfur | S | 32.07 | 2 | 64.14 | 29.35% |
| Total | C₁₂H₁₀S₂ | | | 218.36 | 100.00% |
Note: Data is calculated based on the molecular formula C₁₂H₁₀S₂.
Scanning Electron Microscopy (SEM) for Surface Morphological Studies (e.g., in adsorption phenomena)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of a sample's surface topography. In the context of "Benzenethiol, 2-(phenylthio)-", SEM would be particularly valuable for studying its behavior in adsorption phenomena, such as the formation of self-assembled monolayers (SAMs) on various substrates.
The methodology involves focusing a high-energy beam of electrons onto the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. By scanning the beam across the surface and collecting the secondary or backscattered electrons, a detailed image of the morphology is generated.
In a research setting, "Benzenethiol, 2-(phenylthio)-" could be adsorbed onto a metallic surface, like gold or copper, through the affinity of its thiol (-SH) group. This process can lead to the formation of an ordered molecular layer. SEM would be employed to visualize the quality and characteristics of this layer. For instance, the analysis could reveal:
Surface Coverage: SEM images can show the extent to which the molecule has covered the substrate, identifying any bare patches or defects.
Domain Formation: The technique can visualize the formation of ordered domains or islands of the adsorbed molecules.
Surface Roughness: It allows for a qualitative and quantitative assessment of how the adsorption of the compound alters the surface roughness of the substrate.
Defect Analysis: SEM is crucial for identifying imperfections in the monolayer, such as pinholes, cracks, or aggregate formation, which can significantly impact the properties of the functionalized surface.
By providing direct visual evidence of the surface structure at the micro- and nanoscale, SEM serves as an indispensable tool for characterizing materials and surfaces modified with "Benzenethiol, 2-(phenylthio)-", ensuring the desired morphology is achieved for applications in materials science and electronics.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics and reaction pathways of organosulfur compounds. rsc.orgmdpi.com By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other electronic properties, providing a deep understanding of reactivity. mdpi.comresearchgate.net
The electronic structure of a molecule dictates its fundamental chemical behavior. For phenylthio-containing systems, DFT calculations are used to map the electron density distribution and determine the energies and shapes of molecular orbitals. scienceopen.commdpi.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO governs its ability to accept electrons as an electrophile. youtube.comucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. e3s-conferences.org A smaller gap generally implies higher reactivity.
In a molecule like Benzenethiol (B1682325), 2-(phenylthio)-, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-systems of the aromatic rings. The LUMO is likely to be a π* anti-bonding orbital distributed over the phenyl rings. DFT calculations can precisely quantify the energies of these orbitals and visualize their spatial distribution, highlighting the most probable sites for electrophilic and nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. youtube.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary Orbital Character |
|---|---|---|---|---|
| Thiophenol (analog) | -6.21 | -0.85 | 5.36 | HOMO: Sulfur p-orbitals, Phenyl π-system |
| Diphenyl sulfide (B99878) (related structure) | -6.05 | -0.52 | 5.53 | LUMO: Phenyl π* anti-bonding orbitals |
Note: The data in the table are illustrative examples for related compounds and are used to represent the type of information generated from DFT calculations.
DFT is extensively used to model the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. This allows for the determination of reaction pathways and the calculation of activation energy (Ea), which is the minimum energy required for a reaction to occur. lumenlearning.com
For reactions involving Benzenethiol, 2-(phenylthio)-, such as S-H bond cleavage, electrophilic aromatic substitution, or reactions at the sulfide bridge, DFT can be employed to compare the feasibility of different proposed mechanisms. nih.gov The calculated activation energy barrier for each step provides a quantitative measure of its kinetic viability. libretexts.org A lower activation energy corresponds to a faster reaction rate. For instance, DFT calculations on the hydrogen abstraction from thiophenol by various radicals have provided precise activation barriers for these processes. nih.gov These computational models can predict regioselectivity and stereoselectivity, offering valuable guidance for synthetic chemists. rsc.org
Kinetic and Thermodynamic Investigations of Phenylthio Radical Chemistry
The phenylthio radical (PhS•) and its derivatives are key intermediates in many chemical and biological processes. Computational studies provide essential data on their stability and reactivity.
Kinetic studies focus on the rates of reactions involving these radicals, which are governed by the activation energies of the elementary steps. rsc.org For example, the rate of hydrogen abstraction from the thiol group of Benzenethiol, 2-(phenylthio)- to form a thiyl radical can be modeled. Computational methods like DFT can calculate the rate constants for such reactions over a range of temperatures using transition state theory and the Arrhenius equation. nih.gov
Modeling of Intermolecular Interactions and Surface Adsorption Phenomena
The non-covalent interactions of Benzenethiol, 2-(phenylthio)-, with other molecules or surfaces are crucial for its behavior in condensed phases and its application in materials science. Computational models can simulate these interactions with considerable detail.
Thiols are known to engage in various intermolecular interactions, including weak hydrogen bonds and S–H/π interactions with aromatic rings. Quantum chemical calculations can quantify the strength and directionality of these interactions, revealing, for example, that thiol hydrogen bonds have energies in the range of -3 to -15 kJ mol⁻¹.
A significant area of study for related thiols is their adsorption on metal surfaces, which is highly relevant to corrosion inhibition. Computational simulations can model the adsorption process, predicting the preferred binding sites, adsorption energies, and the orientation of the molecule on the surface. These studies often show that thiols can form a protective film on the metal surface, either through physical adsorption (physisorption) or the formation of a chemical bond (chemisorption), often involving the sulfur atom. The effectiveness of this protective layer is directly related to the strength of the interaction between the thiol and the surface.
Quantitative Structure-Reactivity Relationship (QSRR) Development from Computational Models
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. youtube.comchemrxiv.org These models are powerful predictive tools in chemical research and design.
The development of a QSRR model begins with calculating a set of molecular descriptors for each compound in a series. chemrxiv.org For phenylthio compounds, these descriptors are often derived from DFT calculations and can include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov
Steric/Topological Descriptors: Molecular volume, surface area, and shape indices.
Once calculated, these descriptors are used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a model that predicts a specific measure of reactivity (the dependent variable), such as a reaction rate constant or an equilibrium constant. nih.gov For instance, a QSRR study on a series of substituted diaryl sulfides could relate their reactivity in a specific transformation to variations in their electronic and steric properties. Such models provide mechanistic insights by identifying the key molecular features that control reactivity and allow for the prediction of the reactivity of new, unsynthesized compounds. nih.gov
Applications in Advanced Materials and Specialized Organic Synthesis
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
As a synthetic intermediate, "Benzenethiol, 2-(phenylthio)-" offers dual reactivity, enabling the sequential or simultaneous formation of multiple carbon-sulfur bonds, which is fundamental to the synthesis of many complex organosulfur molecules.
The presence of both a nucleophilic thiol group and a diaryl thioether linkage allows "Benzenethiol, 2-(phenylthio)-" to be a key component in the synthesis of diverse carbon-sulfur frameworks. The thiol group can readily undergo reactions such as alkylation, arylation, and addition to unsaturated systems, introducing new substituents and extending the molecular structure. The thioether bond, while generally stable, can also participate in specific catalytic C-S bond-forming reactions, further diversifying the potential molecular frameworks. The reactivity of related compounds, such as benzenethiol (B1682325) with alkynes, leads to the formation of 2-(phenylthio)vinyl radicals, which are key intermediates in building complex vinyl sulfide (B99878) structures.
While direct synthesis of this specific compound is not widely documented, analogous structures like 2-(phenylthio)phenols are synthesized through methods such as traditional cross-coupling, oxidative aromatization, and C-H hydroxylation, suggesting potential pathways to "Benzenethiol, 2-(phenylthio)-" itself.
The ortho-disposition of the thiol and phenylthio groups in "Benzenethiol, 2-(phenylthio)-" makes it a prime precursor for the synthesis of sulfur-containing polycyclic and heterocyclic aromatic systems. Through intramolecular cyclization reactions, often promoted by heat or catalysts, this compound can be envisioned to form rigid, fused-ring systems.
A key potential application is in the synthesis of thianthrene and its derivatives. Thianthrene is a sulfur-containing heterocyclic compound that can be formed by the self-condensation of benzenethiol under certain conditions, and "Benzenethiol, 2-(phenylthio)-" represents a pre-organized precursor that could facilitate a more controlled synthesis of substituted thianthrenes. These resulting polycyclic and heterocyclic structures are of interest in materials science for their electronic properties.
Polymer Chemistry and Functional Materials Science
In the realm of polymer science, monomers containing sulfur atoms are known to impart unique properties to the resulting materials, including high refractive index, thermal stability, and affinity for metals.
"Benzenethiol, 2-(phenylthio)-" possesses two reactive sites that could allow it to function either as a monomer in step-growth polymerization or as a cross-linking agent. The thiol group can participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. This would allow for the incorporation of the rigid, sulfur-rich aromatic unit into polymer backbones.
Furthermore, if incorporated into a polymer chain via one of its sulfur groups, the remaining functional group could be used to create cross-links between polymer chains, enhancing the material's mechanical strength, thermal stability, and chemical resistance.
While the direct use of "Benzenethiol, 2-(phenylthio)-" for synthesizing polymers like Poly(Phenylene Vinylene Sulfide) (S-PPV) is not established, the study of related sulfur-containing polymers highlights its potential. Thioalkyl-substituted PPVs have been synthesized and show significant potential in electronic applications. These polymers are typically prepared via Gilch polymerization from monomers synthesized from starting materials like 1,4-diiodobenzene. The development of synthetic routes to polymerize precursors like "Benzenethiol, 2-(phenylthio)-" could open new avenues to novel functional polymers with tailored electronic and optical properties. The high sulfur content could also lead to materials with high refractive indices, useful for optical applications.
Catalytic Applications and Ligand Design
The design of ligands for transition metal catalysis is a cornerstone of modern chemistry. Bidentate ligands, which bind to a metal center through two donor atoms, often form highly stable complexes with unique catalytic activities.
The structure of "Benzenethiol, 2-(phenylthio)-" is analogous to other important bidentate ligands. For instance, the related compound Benzenethiol, 2-(diphenylphosphino)- is a well-known bifunctional organosulfur compound that acts as an effective ligand. It coordinates to metal centers through both the soft sulfur and soft phosphorus atoms, forming stable chelate complexes with transition metals like rhenium and technetium. These complexes are studied for their roles in catalytic processes such as hydrogenation and cross-coupling reactions.
By analogy, "Benzenethiol, 2-(phenylthio)-" could act as a bidentate S,S-ligand. The two sulfur atoms could coordinate to a single metal center, forming a stable five-membered chelate ring. Such metal complexes could exhibit novel catalytic properties, potentially in reactions involving C-S bond formation or redox chemistry. The electronic properties of the ligand, influenced by the two phenyl rings, could be tuned to modulate the reactivity of the metal center. Metal-thiolate bonds are known to play critical roles in both biological and industrial catalysis, particularly in hydrogenation and dehydrogenation reactions, suggesting a rich area for potential investigation.
Design of Heterodonor Ligands for Transition Metal Catalysis
The molecular architecture of Benzenethiol, 2-(phenylthio)- makes it a compelling candidate as a bidentate ligand in coordination chemistry and transition metal catalysis. Thiophenol-based ligands containing tertiary phosphine or arsine groups are known to be versatile, forming stable complexes with a wide range of transition metals. These ligands often coordinate to a metal center after the deprotonation of the thiol group.
Benzenethiol, 2-(phenylthio)- can be classified as a potential bidentate, homodonor S,S-ligand. Upon deprotonation of the thiol group to form a thiolate, the molecule can chelate to a metal center through both the thiolate sulfur and the thioether sulfur. This chelation would form a six-membered ring, a stable conformation in coordination complexes. The two sulfur atoms, acting as soft donor sites, would show a strong affinity for soft transition metals such as palladium (Pd), platinum (Pt), gold (Au), and silver (Ag). The stability and reactivity of the resulting metallacycle would be influenced by the electronic properties of the phenyl rings and the steric environment around the metal center. Such ligands are crucial in catalytic processes where the electronic and steric properties of the catalyst need to be finely tuned to control reaction selectivity and efficiency.
Emerging Roles in Photocatalysis
Recent research has highlighted the significant potential of aryl thioethers in photocatalysis. These compounds can participate in light-induced organic syntheses, often involving the generation of thiyl radicals as key intermediates. For instance, hierarchically porous poly(aryl thioether) materials have been developed as effective photocatalysts. nih.gov These materials can generate thiyl radicals under visible light, which then drive organic transformations such as the oxidation of diarylalkynes. nih.gov
Furthermore, the photocatalytic oxidation of simple aryl sulfides like diphenyl sulphide to the corresponding sulfoxide (B87167) and sulfone has been demonstrated using catalysts such as titanium dioxide (TiO2). nih.govnih.govscispace.comdocumentsdelivered.com These reactions often proceed via hydroxyl radicals that attack the sulfur atom. nih.gov Given its structure, Benzenethiol, 2-(phenylthio)- could potentially serve as a substrate or a component in a photocatalytic system. The thioether linkage could be targeted for selective oxidation under photocatalytic conditions. The presence of the thiol group could also influence the reaction, potentially acting as a hydrogen atom donor or participating in radical chain processes, offering a pathway for creating more complex sulfur-containing molecules under mild, light-induced conditions.
Development of Specialized Chemical Agents
Chromogenic Agents and Precursors for Dyes and Pigments
Azo dyes, characterized by the -N=N- chromophore, represent the largest class of synthetic colorants. Their synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. unb.cacuhk.edu.hk The final color of the dye is heavily influenced by the electronic nature of the substituents on the aromatic rings.
Although Benzenethiol, 2-(phenylthio)- is not an amine, it could serve as a precursor for a dye molecule. A plausible synthetic route would involve the conversion of the thiol (-SH) group into an amino (-NH2) group, yielding 2-(phenylthio)aniline. This aniline derivative could then undergo a standard diazotization reaction using nitrous acid (generated from NaNO2 and HCl) at low temperatures to form a stable diazonium salt. nih.gov This diazonium salt could then be coupled with a suitable partner, such as naphthalen-2-ol or an N,N-dialkylaniline, to produce a complex azo dye. cuhk.edu.hk In the resulting dye, the 2-(phenylthio) moiety would act as an auxochrome, a group that modifies the light-absorbing properties of the chromophore, potentially leading to a bathochromic (deepening of color) shift and influencing the dye's fastness and affinity for specific fibers.
Functional Monomers and Additives for Specific Material Properties
Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance, consisting of aromatic rings linked by sulfide atoms. wikipedia.orgbritannica.com It is typically synthesized by reacting 1,4-dichlorobenzene with sodium sulfide. wikipedia.org The rigid backbone of PPS results in a high melting point and low solubility.
Benzenethiol, 2-(phenylthio)- presents an interesting structural alternative for the synthesis of PPS-type polymers. It could potentially be used in polycondensation reactions. For example, polymerization could proceed via a nucleophilic aromatic substitution pathway, where the thiolate anion attacks an activated aromatic halide. If co-polymerized with a dihaloarene, the Benzenethiol, 2-(phenylthio)- unit would introduce a diphenyl sulfide linkage into the polymer backbone. This would create a more flexible structure compared to the rigid chain of standard PPS, which could lower the melting point and glass transition temperature while potentially improving solubility and processing characteristics. The pendant phenyl group would also increase the amorphous content of the polymer, affecting its mechanical and thermal properties. Such modifications are a key strategy in designing functional polymers with tailored properties for specific applications, including specialty membranes and advanced coatings. mdpi.com
Corrosion Inhibitors (mechanistic and theoretical aspects of adsorption only)
Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. Their mechanism of action relies on their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate covalent bonds between the inhibitor and the metal.
The structure of Benzenethiol, 2-(phenylthio)- is highly conducive to acting as a corrosion inhibitor. The mechanistic and theoretical aspects of its adsorption can be inferred from studies of similar molecules:
Active Adsorption Centers : The molecule possesses two sulfur atoms—one in the thiol group and one in the thioether linkage. These sulfur atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron), leading to strong chemisorption. The thiol group can also lose its proton and adsorb as a thiolate, forming a strong covalent bond with the surface.
Role of Aromatic Rings : The two phenyl rings are rich in π-electrons. These π-systems can interact with the vacant d-orbitals of the metal surface, further strengthening the adsorption. Density Functional Theory (DFT) studies on benzene (B151609) adsorption on metal surfaces show that parallel adsorption geometries are often favored, maximizing this π-interaction. scispace.commdpi.com
Surface Coverage : The two bulky phenyl rings would contribute to a large surface coverage area for each adsorbed molecule. This efficient packing can create a dense, hydrophobic film that physically blocks corrosive species like H+ and Cl- from reaching the metal surface.
Adsorption Isotherm : The adsorption process would likely follow the Langmuir isotherm model, which describes the formation of a monolayer of inhibitor on the metal surface.
Theoretical calculations, such as DFT, are powerful tools for understanding these interactions. Key parameters are used to predict the efficiency of an inhibitor by modeling its adsorption on a metal surface like Fe(110).
| Parameter | Description | Significance for Benzenethiol, 2-(phenylthio)- |
|---|---|---|
| Adsorption Energy (Eads) | The energy released when an inhibitor molecule adsorbs onto the metal surface. A more negative value indicates stronger, more stable adsorption. | The presence of two sulfur atoms and two phenyl rings would be expected to result in a highly negative Eads, indicating strong and spontaneous adsorption. iciq.org |
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals. | The lone pairs on the sulfur atoms would contribute to a high EHOMO, facilitating the formation of coordinate bonds with the metal surface. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. A lower ELUMO value suggests the molecule can accept electrons from the metal (back-donation). | The π* orbitals of the aromatic rings would provide a low-lying LUMO, allowing for back-donation from the metal, which strengthens the overall inhibitor-metal bond. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. A smaller ΔE generally implies higher reactivity and greater inhibition efficiency. | The extended conjugation across the diphenyl sulfide system would likely lead to a small energy gap, suggesting high reactivity towards the metal surface. |
| Mulliken Charge Distribution | Calculates the charge on each atom in the molecule. Atoms with higher negative charges are often the primary sites for adsorption. | DFT calculations would likely show a high negative charge density on the two sulfur atoms, confirming them as the primary sites for electrophilic attack by the metal surface. |
Q & A
Q. What are the standard synthesis methods for Benzenethiol, and what are their industrial relevance?
Benzenethiol is synthesized via two primary routes: (1) reduction of benzenesulfonyl chloride with zinc dust in sulfuric acid, and (2) reaction of hydrogen sulfide with chlorobenzene under controlled conditions . These methods are industrially relevant for producing intermediates in pesticides, pharmaceuticals, and dyes. Researchers should optimize reaction parameters (e.g., temperature, stoichiometry) to minimize byproducts like sulfur oxides.
Q. What analytical techniques are recommended for confirming the structure and purity of Benzenethiol derivatives?
Key techniques include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives, nuclear magnetic resonance (NMR) for structural elucidation, and X-ray photoelectron spectroscopy (XPS) to confirm sulfur bonding environments . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection, calibrated against NIST-certified reference standards .
Q. How should researchers handle Benzenethiol safely in laboratory settings?
Due to its pungent odor and toxicity, Benzenethiol requires strict containment in fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Storage should be in airtight containers at temperatures below 25°C, away from oxidizers. Spill protocols involve neutralization with sodium bicarbonate and disposal as hazardous waste .
Q. What thermodynamic properties of Benzenethiol are critical for experimental design?
Critical properties include enthalpy of formation (ΔfH°gas = 101.5 kJ/mol), ionization energy (IE = 8.7 eV), and vapor pressure (1.7 mmHg at 20°C). These values inform reaction feasibility, volatility calculations, and risk assessments for inhalation exposure .
Advanced Research Questions
Q. How do coverage-dependent reaction pathways of Benzenethiol on metal surfaces influence catalytic applications?
On Ni(111), low Benzenethiol coverage leads to decomposition into atomic sulfur, hydrogen, and carbon, while high coverage favors phenyl thiolate intermediates and benzene formation . This coverage dependency impacts catalyst design for desulfurization processes, where controlling surface adsorption kinetics is critical to avoid carbon fouling.
Q. What methodologies resolve contradictions in Benzenethiol’s decomposition products under varying experimental conditions?
Temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) can differentiate between desorption-limited (400 K) and hydrogenolysis-driven (263 K) benzene formation pathways . Statistical modeling of reaction rates and surface coverage gradients helps reconcile discrepancies in product distributions.
Q. How are provisional toxicity values derived for Benzenethiol, and what are their limitations?
The EPA derives provisional reference doses (RfD) and concentrations (RfC) using benchmark dose (BMD) modeling of animal toxicity data, adjusted for interspecies and intraspecies variability . Limitations include reliance on short-term exposure studies and uncertainties in extrapolating to chronic human exposure scenarios .
Q. What surface science techniques are optimal for studying Benzenethiol’s adsorption mechanisms?
Temperature-programmed desorption (TPD) quantifies desorption energetics, while XPS and HREELS provide molecular-level insights into bond cleavage (e.g., S-H dissociation) and intermediate orientations (e.g., tilted phenyl rings) on transition metals like Ni(111) . Coupling these with density functional theory (DFT) simulations enhances mechanistic understanding.
Q. How does the orientation of Benzenethiol derivatives affect reactivity in surface-mediated reactions?
HREELS data show that phenyl thiolate intermediates on Ni(111) adopt a tilted orientation, which sterically hinders ring hydrogenation and promotes selective dehydrogenation to benzene . This geometric effect is critical for designing catalysts with tailored selectivity in aromatic transformations.
Q. What challenges arise in extrapolating in vitro toxicity data to in vivo models?
In vitro studies often underestimate systemic effects due to incomplete metabolic activation (e.g., cytochrome P450-mediated oxidation) and lack of pharmacokinetic context. Researchers must integrate physiologically based pharmacokinetic (PBPK) models with in vitro cytotoxicity data to predict organ-specific risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

